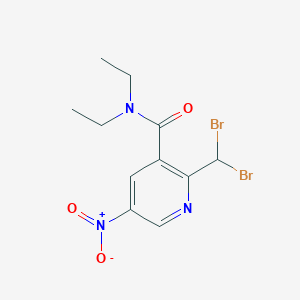
1,3a-Dimethyloctahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3a-Dimethyloctahydropentalene: is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclopentane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3a-Dimethyloctahydropentalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,3a-dimethylpentalene. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3a-Dimethyloctahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce fully saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3a-Dimethyloctahydropentalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,3a-dimethyloctahydropentalene exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The pathways involved in these reactions are often studied using spectroscopic and computational methods to understand the detailed mechanisms.
Comparaison Avec Des Composés Similaires
1,3a-Dimethylpentalene: A precursor to 1,3a-dimethyloctahydropentalene, differing by the degree of hydrogenation.
Octahydropentalene: Similar structure but lacks the methyl groups.
Cyclopentane: A simpler monocyclic analog.
Uniqueness: this compound is unique due to its bicyclic structure and the presence of methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these characteristics are advantageous.
Propriétés
Numéro CAS |
60329-18-2 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
3,6a-dimethyl-2,3,3a,4,5,6-hexahydro-1H-pentalene |
InChI |
InChI=1S/C10H18/c1-8-5-7-10(2)6-3-4-9(8)10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
DJMJFWKIWVUETA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


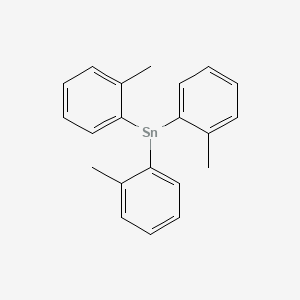
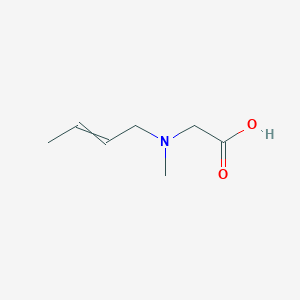


![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
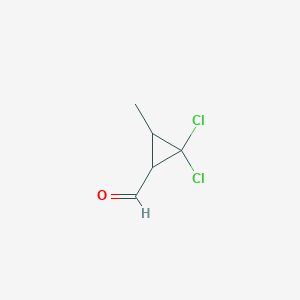

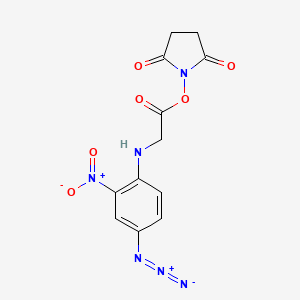
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
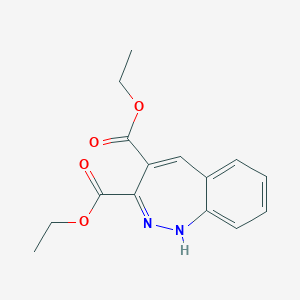
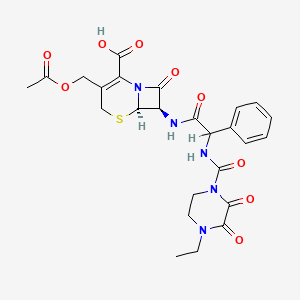
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
